molecular formula C17H13FN4O3S B2957244 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235174-92-1

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2957244
CAS RN: 1235174-92-1
M. Wt: 372.37
InChI Key: NXWJEUJWLPWYRN-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazole family and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Screening of Imidazothiadiazole Analogs : A study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, utilizing heterocyclization processes. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, revealing significant cytotoxic results against breast cancer cell lines. The research utilized molecular modeling and docking studies to further understand the interactions with potential biological targets, indicating the compound's relevance in anticancer drug development (Abu-Melha, 2021).

Molecular Modification for Enhanced Metabolic Stability

  • Structure-Activity Relationships of Dual Inhibitors : Investigations into various 6,5-heterocycles, including derivatives of the compound, aimed at improving metabolic stability for therapeutic applications. This study explored modifications to reduce metabolic deacetylation, showing the potential of these compounds in designing more stable pharmaceutical agents (Stec et al., 2011).

Synthesis and Evaluation of Anticancer Agents

  • 5-Methyl-4-phenyl Thiazole Derivatives : New derivatives synthesized and evaluated for their anticancer activity showcased significant selectivity and potency against human lung adenocarcinoma cells. This research highlights the compound's utility in the development of selective anticancer therapies (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • Inhibitors of 2-acetamido-2-deoxy-β-d-glucosidase : The synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside and its analogs demonstrated the potential for enzyme inhibition, suggesting applications in the treatment of disorders related to enzyme dysfunction (Bedi et al., 1978).

Antibacterial Agents

  • Synthesis as Antibacterial Agents : The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives showcased significant antibacterial activity. This study indicates the potential use of these compounds in developing new antibacterial drugs (Ramalingam et al., 2019).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWJEUJWLPWYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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